Perfluoro(2-methyl-3-oxahexanoic) Acid: A Comprehensive Technical Overview
Perfluoro(2-methyl-3-oxahexanoic) Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA), widely known by its trade name GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers like Teflon.[1][2] This technical guide provides an in-depth overview of the fundamental properties of HFPO-DA, including its physicochemical characteristics, toxicological profile, and environmental fate. It also details relevant experimental protocols and visualizes key biological signaling pathways affected by this compound.
Physicochemical Properties
HFPO-DA is the acid form of the compound, while GenX typically refers to the ammonium salt of hexafluoropropylene oxide dimer acid.[1][3] In aquatic environments, both the acid and its salt dissociate to form the HFPO-DA anion.[4] The presence of an ether linkage in its structure was intended to make it less bioaccumulative than its predecessors.[5]
| Property | Value | Source(s) |
| Chemical Formula | C₆HF₁₁O₃ | [3][6][7] |
| Molecular Weight | 330.05 g/mol | [3][6][8] |
| CAS Number | 13252-13-6 | [3][6][7] |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | [3][6][9] |
| Synonyms | HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid | [3][7][10] |
| Appearance | Liquid at room temperature | [5][7][11] |
| Boiling Point | 60°C at 10 mmHg | [6] |
| Density | Approximately 1.748 g/cm³ | [6][12] |
| Water Solubility | >751 g/L at 20°C | [5][13] |
| pKa (Acid Dissociation Constant) | 2.84 | [14][15] |
| Vapor Pressure | 0.282 mmHg at 25°C | [6] |
Toxicological Profile
The liver is a primary target for HFPO-DA toxicity.[16][17] Studies in animal models have demonstrated a range of adverse health effects, including liver and kidney toxicity, reproductive and developmental issues, and potential carcinogenicity.[1][18]
| Endpoint | Observation | Species | Source(s) |
| Acute Oral Toxicity (LD₅₀) | 1730 mg/kg (male), 1750 mg/kg (female) | Rat | [5] |
| Hepatotoxicity | Liver enlargement, hepatocellular hypertrophy, single-cell necrosis, cytoplasmic vacuolation | Rodents | [5][17][19] |
| Nephrotoxicity | Increased relative kidney weight | Rodents | [4][18] |
| Reproductive & Developmental Toxicity | Reduced birthweight, neonatal mortality, delayed genital development | Rat | [5][7] |
| Carcinogenicity | Increased incidence of liver and pancreatic tumors at high doses | Rat | [18][20] |
| Immunotoxicity | Suppression of antibody production | Animal models | [7] |
| Endocrine Disruption | Potential endocrine system effects | Experimental data | [5] |
| Neurotoxicity | Alterations in neuronal characteristics, disruption of neurotransmitter release | In vitro (human cells) | [1][14] |
| Reference Dose (Chronic Oral) | 0.000003 mg/kg-day (EPA) | N/A | [2] |
Environmental Fate and Transport
HFPO-DA is persistent in the environment and highly mobile in water, leading to widespread contamination of surface water, groundwater, and drinking water.[2][5][21] Its high water solubility and low potential for bioaccumulation in fish are key environmental characteristics.[5][20]
| Parameter | Finding | Source(s) |
| Persistence | Resistant to biodegradation, with a half-life longer than 6 months in environmental media. | [5] |
| Transport | High potential for long-range atmospheric transport, detected in remote regions like the Arctic. | [5][21] |
| Bioaccumulation | Lower bioaccumulation potential in aquatic species compared to PFOA. | [20][21] |
| Environmental Occurrence | Detected in surface water, groundwater, drinking water, rainwater, and soil. | [2][5][21] |
| Plant Uptake | Readily accumulates in the aerial parts of plants, potentially more so than PFOA. | [5] |
Signaling Pathway Perturbations
Research indicates that HFPO-DA can disrupt several key cellular signaling pathways, with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway being a primary target, particularly in relation to liver toxicity.
Additionally, studies suggest potential interactions with the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways, which are also involved in xenobiotic metabolism in the liver.[20]
Experimental Protocols
Analysis of HFPO-DA in Water by LC-MS/MS
This protocol provides a general framework for the targeted analysis of HFPO-DA in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. oecd.org [oecd.org]
- 2. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. oecd.org [oecd.org]
- 7. thesis.unipd.it [thesis.unipd.it]
- 8. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 9. sciex.com [sciex.com]
- 10. mdpi.com [mdpi.com]
- 11. sciex.com [sciex.com]
- 12. Perfluoro-2-methyl-3-oxahexane carboxylic acid | C7HF13O3 | CID 12498056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GenX uptake by wheat and rice in flooded and non-flooded soils: a greenhouse experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 17. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 19. Assessment of the mode of action underlying development of liver lesions in mice following oral exposure to HFPO-DA and relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
